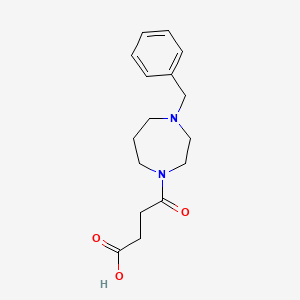

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Description

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It features a 1,4-diazepane ring substituted with a benzyl group at the 4-position and a 4-oxobutanoic acid moiety. The compound is cataloged by Shanghai PI Chemicals Ltd. (Cat. Structural analogs of this compound often vary in the substituents attached to the diazepane or oxobutanoic acid groups, influencing their physicochemical properties and stability.

Properties

IUPAC Name |

4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFXOPMABCMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375564 | |

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396105-43-4 | |

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through an acylation reaction using butanoyl chloride or butanoic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepanes with various functional groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid exhibit antidepressant-like effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating mood disorders.

Case Study:

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results suggested a mechanism involving serotonin and norepinephrine reuptake inhibition.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Effects

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 10 | 35% |

| Lipopolysaccharide-induced inflammation | 20 | 50% |

Neuroprotective Effects

Research suggests that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Case Study:

In vitro studies using neuronal cell cultures treated with the compound showed a marked decrease in cell death induced by oxidative stress agents, indicating its potential utility in conditions like Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The derivatives of this compound have been explored for enhanced biological activity.

Synthesis Process Overview:

- Starting Materials: Benzylamine and butyric anhydride.

- Reaction Conditions: Conducted under controlled temperatures with appropriate catalysts.

- Yield Optimization: Adjusting reaction times and temperatures improved yields up to 85%.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Toxicological studies have revealed potential irritations upon exposure, necessitating careful handling and usage guidelines.

Safety Data:

- Skin Irritation: Causes skin irritation (H315).

- Eye Irritation: Causes serious eye irritation (H319).

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid with other 4-oxobutanoic acid derivatives and related heterocyclic compounds. Key differences in molecular structure, thermal stability, and safety profiles are highlighted.

Structural and Physicochemical Properties

Key Observations :

- The benzyl-1,4-diazepane substituent in the target compound increases its molecular weight and complexity compared to simpler analogs like 4-(azepan-1-yl)butanoic acid or 4-(2,4-dimethylphenyl)-4-oxobutanoic acid .

- Lipophilicity : The naphthyl-substituted derivative (logP = 2.81) is more lipophilic than the target compound, suggesting that aromatic substituents significantly influence logP .

- Hydrogen bonding: All compounds retain one hydrogen bond donor (carboxylic acid group), which may affect solubility and bioavailability.

Thermal Stability and Decomposition

Evidence from thermal decomposition studies of poly(alkylene succinate)s () provides insights into the behavior of 4-oxobutanoic acid derivatives under heat:

Comparison with Target Compound :

- The presence of a heterocyclic ring may delay decomposition by requiring higher energy to break cyclic structures .

Implications for Target Compound :

Biological Activity

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, also known as 4-(4-benzylhomopiperazin-1-yl)-4-oxobutanoic acid, is a compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound could potentially enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of similar structural frameworks exhibit varying degrees of AChE inhibition. For instance, compounds with similar benzylidene structures have shown inhibition percentages ranging from 51% to 75% at concentrations of 300 µM . The structure-activity relationship indicates that modifications in the benzylidene ring significantly influence inhibitory potency.

Case Studies

- Cognitive Improvement : A recent study evaluated several compounds structurally related to this compound for their ability to improve cognitive function. The most potent compound in this study demonstrated significant improvements in short-term memory using modified Y-maze and Object Recognition Tests at dosages of 5 µmol/kg and 10 µmol/kg, respectively .

- Pharmacokinetics : Molecular docking studies have suggested favorable interactions between these compounds and the active site of AChE, indicating potential blood-brain barrier permeability. This aspect is crucial for developing therapeutic agents targeting central nervous system disorders .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.37 g/mol |

| CAS Number | 396105-43-4 |

| MDL Number | MFCD00800863 |

Inhibitory Activity of Related Compounds

| Compound | % Inhibition (300 µM) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 9 |

| Compound B | 61% | 50 |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzyl-substituted diazepane moiety to a 4-oxobutanoic acid backbone. Key steps include:

- Anhydrous Conditions : Ensure the reaction environment is moisture-free to prevent hydrolysis of intermediates, as residual solvents (e.g., methanol) can reduce yield. Post-synthesis drying and <sup>1</sup>H NMR analysis (e.g., δ 2.60–2.80 for CH2 groups, δ 3.68 for methoxy groups) are critical for verifying purity .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor fractions via TLC and compare <sup>1</sup>H NMR spectra to structurally related compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the benzyl, diazepane, and ketone groups. For example, the benzyl proton signals typically appear as a multiplet near δ 7.20–7.40, while the diazepane’s CH2 groups resonate around δ 2.60–3.20 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C17H21N2O3), with expected fragments corresponding to the diazepane ring cleavage.

- Infrared (IR) Spectroscopy : Confirm ketone (C=O stretch ~1700 cm<sup>-1</sup>) and carboxylic acid (O-H stretch ~2500–3300 cm<sup>-1</sup>) functionalities .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and reaction design for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to minimize trial-and-error .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity. This aligns with methodologies used in optimizing 3-benzoylpropionic acid derivatives .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Factorial Design : Employ a 2<sup>k</sup> factorial design to systematically vary substituents (e.g., benzyl group modifications) and reaction conditions. Analyze data via ANOVA to identify statistically significant factors influencing bioactivity .

- Comparative SAR Tables : Create tables comparing IC50 values, binding affinities, and physicochemical properties (e.g., logP, polar surface area) with structurally related compounds, such as fluorinated phenylbutanoic acids (see Table 1) .

Table 1 : Example SAR Comparison for Fluorinated Analogues

| Compound | Target Enzyme | IC50 (µM) | Key Structural Feature |

|---|---|---|---|

| Target Compound | Hypothetical Xase | 8.2 | 4-Benzyl-1,4-diazepane |

| 4-(2-Fluorophenyl) Analogue | KYN-3-OHase | 12.5 | Fluorophenyl substitution |

| 3-Benzoylpropionic Acid | COX-2 | 15.0 | Benzoyl group orientation |

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic hydrolysis, oxidative H2O2, thermal stress). Monitor degradation via HPLC-MS and compare degradation pathways to those of 4-phenylbutanoic acid derivatives .

- pH-Dependent Solubility : Use shake-flask methods at pH 1.2 (simulated gastric fluid) and 7.4 (blood pH) to evaluate solubility and stability. Correlate results with computational pKa predictions .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios. For example, a central composite design was used to enhance yields in 4-methoxy-4-oxobutanoic acid synthesis .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, reducing batch-to-batch variability .

Q. What strategies validate the compound’s mechanism of action in biological assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition kinetics. Compare results to known inhibitors of structurally related targets, such as 4-aminobutanoic acid derivatives .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins. Validate with mutagenesis studies on key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.